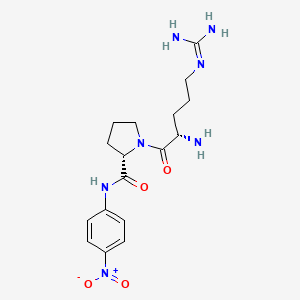

L-Arginyl-L-prolin-4-nitroanilid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

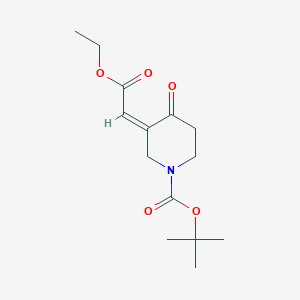

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. A related study reports on the synthesis and characterization of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, highlighting the use of guanidinium nitrate salt and corresponding enaminone in its construction. This process demonstrates the intricate steps involved in synthesizing complex molecules, likely applicable to our compound of interest (Moreno-Fuquen et al., 2021).

Molecular Structure Analysis

Molecular structure analysis often utilizes techniques such as X-ray diffraction and spectroscopy. The study by Moreno-Fuquen et al. (2021) also delves into the crystal structure and spectroscopic properties, providing insights into the molecular interactions and structural characteristics that could be mirrored in the molecular structure analysis of our compound.

Chemical Reactions and Properties

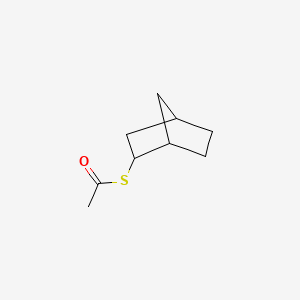

Chemical reactions and properties of complex molecules are influenced by their functional groups and molecular structure. For instance, the ene reaction and Diels–Alder cycloaddition discussed in the synthesis of 8-substituted guanines and 6-substituted pteridinones reveal the reactive nature of acylamino-nitrosopyrimidines, suggesting similar reactivity patterns might be observed with our compound due to the presence of functional groups such as guanidinopentanoyl and nitrophenyl (Steinlin & Vasella, 2008).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for understanding a compound's behavior in different environments. The synthesis and characterization of related compounds provide a foundation for predicting the physical properties of our compound, as seen in the analysis of crystalline structures and solubility patterns in studies like those by Moreno-Fuquen et al. (2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the compound's applications. The study on guanidinyl pyrrolidines as bifunctional catalysts, for instance, highlights the impact of structure on catalytic activity and could inform the chemical properties analysis of our target compound (Pansare & Lingampally, 2009).

Wissenschaftliche Forschungsanwendungen

Protease-Aktivitätsassays

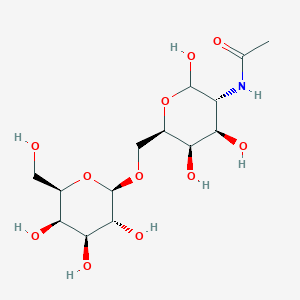

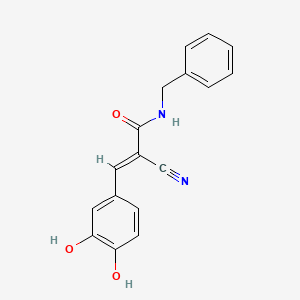

L-Arginyl-L-prolin-4-nitroanilid wird häufig als chromogenes Substrat in Protease-Aktivitätsassays verwendet {svg_1}. Bei der Hydrolyse durch Proteasen wie Trypsin oder Chymotrypsin wird ein Chromophor (p-Nitroanilin) freigesetzt, der durch kolorimetrische Analyse quantitativ gemessen werden kann. Diese Anwendung ist entscheidend in enzymologischen Studien zur Bestimmung der Enzymkinetik und zum Screening nach Proteaseinhibitoren.

Enzymkinetik und Inhibitionsstudien

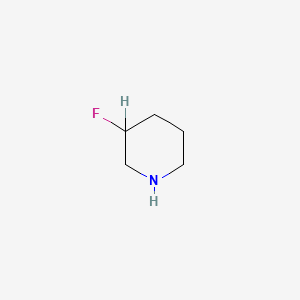

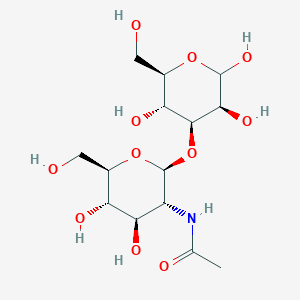

Die Verbindung dient als Modellsubstrat, um die Enzymkinetik und Inhibition zu untersuchen {svg_2}. Durch Beobachtung der Hydrolyserate können Forscher die katalytische Effizienz von Enzymen und die Wirksamkeit von Enzyminhibitoren ableiten. Dies ist besonders wichtig bei der Entwicklung von Medikamenten, die auf proteolytische Enzyme abzielen, die an Krankheiten beteiligt sind.

Pharmazeutische Entwicklung

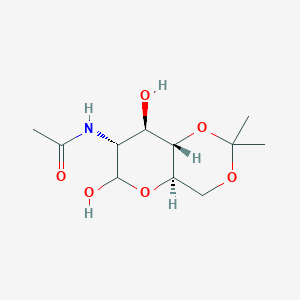

Als Substratanalog hilft H-L-Arg-Pro-pNA bei der Entwicklung neuer Medikamente {svg_3}. Es wird verwendet, um die Wirksamkeit von Medikamenten zu testen, die auf Proteasen abzielen, die eine Rolle bei verschiedenen pathologischen Zuständen wie Krebs, Bluthochdruck und Virusinfektionen spielen.

Proteinstruktur- und Faltungsstudien

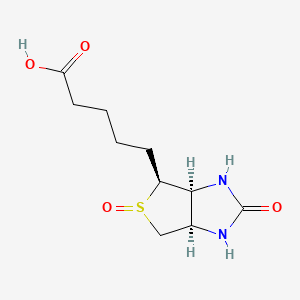

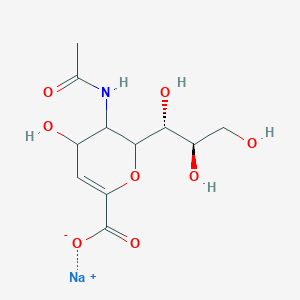

Die Hydrolyse von this compound kann auf Proteinfaltungsmuster hindeuten {svg_4}. Durch Untersuchung der Wechselwirkung zwischen dieser Verbindung und verschiedenen Proteinen können Forscher Einblicke in die Proteinstruktur und Faltungsmechanismen gewinnen, was für das Verständnis der Proteinfunktion und -stabilität von grundlegender Bedeutung ist.

Industrielle Enzym-Anwendungen

In industriellen Prozessen kann diese Verbindung verwendet werden, um die Aktivität von Proteasen zu überwachen, die in der Herstellung verwendet werden {svg_5}. So werden in der Lebensmittelindustrie beispielsweise Proteasen verwendet, um Proteine zu modifizieren, um den Geschmack oder die Textur zu verbessern. Die Verwendung von H-L-Arg-Pro-pNA ermöglicht eine präzise Steuerung dieser enzymatischen Prozesse.

Antitumor-Aktivitätsforschung

This compound wurde auf seine potenziellen Antitumoreigenschaften untersucht {svg_6}. Seine Analoga können das Zellwachstum hemmen, und ihre Auswirkungen auf Tumorzellen werden in Gewebekulturen und in vivo-Modellen untersucht. Diese Forschung könnte zur Entwicklung neuer Krebstherapien führen.

Studien zum mikrobiellen Stoffwechsel

Die Verbindung wird verwendet, um den mikrobiellen Stoffwechsel zu untersuchen, insbesondere in Mikroorganismen, die L-Prolin überproduzieren {svg_7}. Durch die Verwendung von Mutanten, die gegen Prolinanaloga resistent sind, können Forscher die Regulation der Makromolekülsynthese und die Stoffwechselwege untersuchen, die an der Aminosäureproduktion beteiligt sind.

Chirale Bausteine in der organischen Synthese

This compound und seine Derivate sind wertvolle chirale Bausteine in der organischen Synthese {svg_8}. Sie werden verwendet, um komplexe Moleküle mit spezifischer Stereochemie zu konstruieren, was für die Synthese chiraler Pharmazeutika unerlässlich ist.

Wirkmechanismus

Target of Action

L-Arginyl-L-proline 4-nitroanilide, also known as H-L-Arg-Pro-pNA or (S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide, is primarily targeted towards proteolytic enzymes such as trypsin . These enzymes play a crucial role in protein digestion and regulation of key physiological processes.

Mode of Action

The compound acts as a chromogenic substrate for these enzymes . Upon interaction with the target enzymes, the bond between the arginine and the p-nitroaniline moieties in the compound is hydrolyzed . This hydrolysis releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .

Biochemical Pathways

The hydrolysis of L-Arginyl-L-proline 4-nitroanilide by proteolytic enzymes is a part of the broader protein digestion pathway. The release of p-nitroaniline can be used to measure the activity of these enzymes, providing insights into the functioning of this pathway .

Pharmacokinetics

The compound’s solubility in acetone and water suggests that it may have good bioavailability .

Result of Action

The primary result of the compound’s action is the release of the chromophore p-nitroaniline upon hydrolysis . This can be used as a marker for the activity of proteolytic enzymes, aiding in the study of protein digestion and other physiological processes regulated by these enzymes.

Action Environment

The action of L-Arginyl-L-proline 4-nitroanilide is influenced by environmental factors such as temperature and pH, which can affect enzyme activity and stability. The compound is typically stored at -20°C to maintain its stability .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N7O4/c18-13(3-1-9-21-17(19)20)16(26)23-10-2-4-14(23)15(25)22-11-5-7-12(8-6-11)24(27)28/h5-8,13-14H,1-4,9-10,18H2,(H,22,25)(H4,19,20,21)/t13-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMFVSMNETWFNX-KBPBESRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-methylethyl]amino]methylene]-beta-oxo-benzenepropanoic Acid Ethyl](/img/structure/B1141854.png)

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)